molecular formula C9H10ClFO B2877247 1-(3-Chloro-5-fluorophenyl)propan-1-ol CAS No. 1314929-91-3

1-(3-Chloro-5-fluorophenyl)propan-1-ol

Cat. No.: B2877247
CAS No.: 1314929-91-3
M. Wt: 188.63
InChI Key: XSPAXMHEBJPCEX-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-fluorophenyl)propan-1-ol is an organic compound characterized by the presence of a chlorinated and fluorinated phenyl ring attached to a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-5-fluorophenyl)propan-1-ol typically involves the reaction of 3-chloro-5-fluorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as copper or manganese to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as distillation and column chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-5-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-Chloro-5-fluorophenyl)propan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 3-Chloro-5-fluorophenylboronic acid
  • 5-(3-Chloro-5-fluorophenyl)-1-pentene
  • 1-(3-Chloro-5-fluorophenyl)ethanone

Uniqueness: The presence of both chlorine and fluorine atoms on the phenyl ring, along with the propanol moiety, makes it a versatile compound in various synthetic and research contexts .

Properties

IUPAC Name

1-(3-chloro-5-fluorophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5,9,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPAXMHEBJPCEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC(=C1)Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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